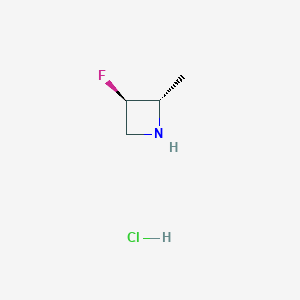

(2S,3R)-3-fluoro-2-methylazetidine hydrochloride

CAS No.: 2231664-15-4

Cat. No.: VC7146942

Molecular Formula: C4H9ClFN

Molecular Weight: 125.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2231664-15-4 |

|---|---|

| Molecular Formula | C4H9ClFN |

| Molecular Weight | 125.57 |

| IUPAC Name | (2S,3R)-3-fluoro-2-methylazetidine;hydrochloride |

| Standard InChI | InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H/t3-,4+;/m0./s1 |

| Standard InChI Key | LCIMHSJEJTYTNF-RFKZQXLXSA-N |

| SMILES | CC1C(CN1)F.Cl |

Introduction

(2S,3R)-3-fluoro-2-methylazetidine hydrochloride is a chemical compound with a specific stereochemistry, featuring a fluorine atom and a methyl group attached to an azetidine ring. Despite its structural similarity to other azetidine derivatives, such as (2R,3R)-3-fluoro-2-methylazetidine hydrochloride, detailed information on its chemical properties, biological activities, and applications is limited. This article aims to provide an overview of the compound based on available data and research findings.

Synthesis and Chemical Reactions

While specific synthesis methods for (2S,3R)-3-fluoro-2-methylazetidine hydrochloride are not well-documented, azetidine compounds generally undergo various chemical reactions such as substitution, oxidation, and addition reactions. These reactions can involve nucleophilic substitution of the fluorine atom, oxidation with agents like potassium permanganate, or addition reactions with electrophiles.

Comparison with Similar Compounds

Similar Compounds:

-

(2R,3R)-3-fluoro-2-methylazetidine hydrochloride: This enantiomer has been studied for its antiviral and anticancer activities, with potential applications in pharmaceutical research.

-

2-methylazetidine: Lacks the fluorine atom, which affects its reactivity and biological activity.

Future Research Directions

Given the limited information available on (2S,3R)-3-fluoro-2-methylazetidine hydrochloride, future studies should focus on its synthesis, chemical properties, and biological activities. Investigating its potential therapeutic applications, particularly in antiviral and anticancer research, could provide valuable insights into its utility in the pharmaceutical industry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume